molecular formula C18H17ClN4O3S B15078201 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15078201
M. Wt: 404.9 g/mol
InChI Key: ZRJWEFUVYFPVEP-KEBDBYFISA-N
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Description

4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the 3-chlorophenyl and 3,4,5-trimethoxyphenyl groups in the structure enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as Taq polymerase and telomerase, leading to the disruption of DNA replication and cell division. Additionally, it can induce oxidative stress and activate caspase-dependent apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(3-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-chlorophenyl group enhances its antimicrobial and anticancer properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

4-[(E)-(3-chlorophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-21-22-18(27)23(17)20-10-11-5-4-6-13(19)7-11/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

ZRJWEFUVYFPVEP-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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